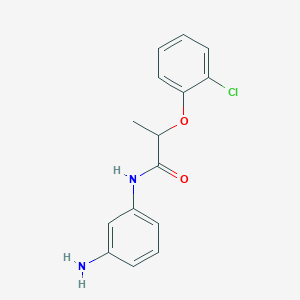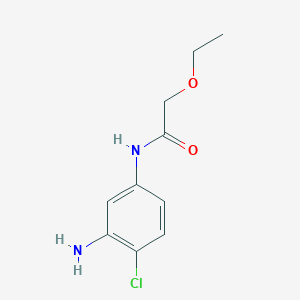
Ethyl N-(5-formylpyrimidin-2-YL)glycinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl N-(5-formylpyrimidin-2-YL)glycinate is a chemical compound with the molecular formula C9H11N3O3. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a formyl group attached to a pyrimidine ring, which is further connected to an ethyl glycinate moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl N-(5-formylpyrimidin-2-YL)glycinate typically involves the reaction of 5-formylpyrimidine with ethyl glycinate under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to ensure consistent quality and efficiency, with stringent quality control measures in place to monitor the purity and composition of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl N-(5-formylpyrimidin-2-YL)glycinate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The pyrimidine ring can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.
Major Products Formed
Oxidation: Formation of ethyl N-(5-carboxypyrimidin-2-YL)glycinate.
Reduction: Formation of ethyl N-(5-hydroxymethylpyrimidin-2-YL)glycinate.
Substitution: Formation of various substituted pyrimidine derivatives.
Applications De Recherche Scientifique
Ethyl N-(5-formylpyrimidin-2-YL)glycinate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl N-(5-formylpyrimidin-2-YL)glycinate involves its interaction with specific molecular targets and pathways. The formyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pyrimidine ring structure allows for potential binding to nucleic acids or proteins, affecting biological processes.
Comparaison Avec Des Composés Similaires
Ethyl N-(5-formylpyrimidin-2-YL)glycinate can be compared with other similar compounds, such as:
Ethyl N-(5-carboxypyrimidin-2-YL)glycinate: Differing by the oxidation state of the formyl group.
Ethyl N-(5-hydroxymethylpyrimidin-2-YL)glycinate: Differing by the reduction state of the formyl group.
Other substituted pyrimidine derivatives: Varying by the nature and position of substituents on the pyrimidine ring.
The uniqueness of this compound lies in its specific functional groups and their reactivity, making it a valuable compound for various research and industrial applications.
Propriétés
IUPAC Name |
ethyl 2-[(5-formylpyrimidin-2-yl)amino]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O3/c1-2-15-8(14)5-12-9-10-3-7(6-13)4-11-9/h3-4,6H,2,5H2,1H3,(H,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DENBZDWRGVUDAI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC1=NC=C(C=N1)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20589786 |
Source


|
| Record name | Ethyl N-(5-formylpyrimidin-2-yl)glycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20589786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915920-21-7 |
Source


|
| Record name | Ethyl N-(5-formylpyrimidin-2-yl)glycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20589786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-[(4-fluorophenyl)acetyl]glycine](/img/structure/B1341515.png)

![2-Amino-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B1341530.png)


![[2-(4-Fluorophenoxy)pyridin-4-yl]methanamine](/img/structure/B1341538.png)

